molecular formula C18H20N2 B328777 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2,5-dimethyl-1H-pyrrole

1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2,5-dimethyl-1H-pyrrole

Cat. No.: B328777
M. Wt: 264.4 g/mol
InChI Key: ZZSXMBLVTHZLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzene ring substituted with two 2,5-dimethyl-1H-pyrrol-1-yl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2,5-dimethyl-1H-pyrrole typically involves the reaction of 2,5-dimethylpyrrole with a benzene derivative. One common method is the reaction of 2,5-dimethylpyrrole with 1,4-dibromobenzene in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, typically using a solvent such as tetrahydrofuran or dimethylformamide, and requires heating to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic substitution reactions, where the pyrrole rings can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce pyrrole-2,5-dimethyl derivatives.

Scientific Research Applications

1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2,5-dimethyl-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2,5-dimethyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene
  • 1,3-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene
  • 1,4-Bis(3,5-dimethyl-1H-pyrrol-1-yl)benzene

Uniqueness

1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2,5-dimethylpyrrole

InChI

InChI=1S/C18H20N2/c1-13-5-6-14(2)19(13)17-9-11-18(12-10-17)20-15(3)7-8-16(20)4/h5-12H,1-4H3

InChI Key

ZZSXMBLVTHZLFB-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N3C(=CC=C3C)C)C

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N3C(=CC=C3C)C)C

Origin of Product

United States

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